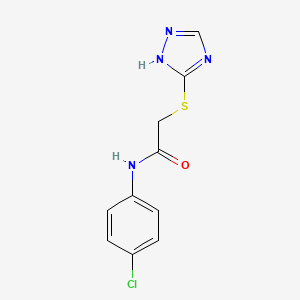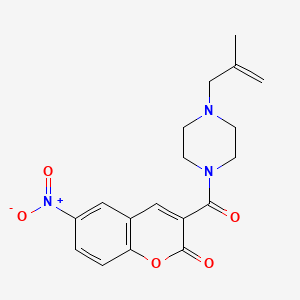
4-Chloro-5-iodothiophene-2-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-iodothiophene-2-sulfonyl chloride (CI2S2Cl) is an organosulfur compound belonging to the class of thiophenes. It is a white solid that is soluble in organic solvents such as dichloromethane and dimethylformamide. CI2S2Cl has a wide range of applications in synthetic organic chemistry, including use in the synthesis of biologically active compounds, such as antibiotics, and in the synthesis of materials for organic electronics.
科学的研究の応用
Synthesis of Antiviral Agents : In the study by Chen et al. (2010), 4-chlorobenzoic acid was used to synthesize derivatives with potential antiviral activity against tobacco mosaic virus. This highlights the application of related compounds in the development of antiviral agents.
Materials for Proton Exchange Membranes : Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives, which are organosoluble and show promise for use in proton exchange membranes in fuel cells.
Enhanced Conductivity in Nanoparticles : Research by Choi et al. (2004) demonstrated that Poly(3,4-ethylenedioxythiophene) nanoparticles prepared in certain solutions exhibited enhanced conductivity, which is useful in electronics and materials science.
Iodination of Proteins and Cell Membranes : A study by Fraker and Speck (1978) used a related chloroamide for iodination of proteins and cell membranes, suggesting applications in biochemical research and drug development.
Polymeric and Reusable Catalyst for Synthesis : Shirini et al. (2014) introduced a polymeric catalyst that showed excellent activity for the synthesis of xanthene derivatives, indicating its potential use in organic synthesis.
Understanding Conductivity in Materials : The study of the capacitance of Poly(3,4‐ethylenedioxythiophene):polystyrene sulfonate by Volkov et al. (2017) provides insights into the conductivity of materials, relevant for electronic devices.
Catalytic Decomposition in Environmental Applications : Research by Huang et al. (2003) focused on the catalytic decomposition of hydrogen peroxide and chlorophenol, showcasing the environmental applications of related compounds.
特性
IUPAC Name |
4-chloro-5-iodothiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IO2S2/c5-2-1-3(10-4(2)7)11(6,8)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFANGVDDNEGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)I)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-iodothiophene-2-sulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2555471.png)
![N,N-dimethyl-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2555473.png)
![Ethyl 5-(furan-2-carbonylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2555474.png)
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2555476.png)


![4-(4-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2555482.png)
![6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2555486.png)

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2555488.png)
![1-(benzylsulfanyl)-4-[(4-methylphenyl)methyl]-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2555491.png)
![4-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2555492.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(5-fluoropyridin-3-yl)methanone](/img/structure/B2555493.png)
![Methyl 2-[6-fluoro-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2555494.png)